6-(Furan-2-yl)pyridin-3-amine
CAS No.: 898289-46-8
Cat. No.: VC2921567
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898289-46-8 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 6-(furan-2-yl)pyridin-3-amine |
Standard InChI | InChI=1S/C9H8N2O/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 |
Standard InChI Key | VNMHMTVDBPWALF-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C2=NC=C(C=C2)N |
Canonical SMILES | C1=COC(=C1)C2=NC=C(C=C2)N |
Introduction
6-(Furan-2-yl)pyridin-3-amine is a heterocyclic organic compound that combines a furan ring with a pyridine ring, featuring an amino group attached to the pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities. The molecular formula of 6-(Furan-2-yl)pyridin-3-amine is C10H10N2O, and its molecular weight is approximately 174.20 g/mol .
Research Findings
While direct research findings on 6-(Furan-2-yl)pyridin-3-amine are scarce, analogous compounds have shown promise in various biological assays. For example, pyridine derivatives often exhibit cytotoxic effects against cancer cells, suggesting potential applications in oncology.
Suppliers and Availability
6-(Furan-2-yl)pyridin-3-amine is available from several chemical suppliers, including those listed on platforms like Cymit Química S.L. and Echemcloud . Interested parties can contact these suppliers for pricing and delivery information.
Data Table: Key Information
Property | Description |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.20 g/mol |
CAS Number | 898289-46-8 |
IUPAC Name | 6-(Furan-2-yl)pyridin-3-amine |
Suppliers | Cymit Química S.L., Echemcloud |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume